3-(1-((tert-Butoxycarbonyl)amino)cyclopentyl)propanoic acid 3-(1-((tert-Butoxycarbonyl)amino)cyclopentyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1889977-52-9
VCID: VC6221328
InChI: InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(7-4-5-8-13)9-6-10(15)16/h4-9H2,1-3H3,(H,14,17)(H,15,16)
SMILES: CC(C)(C)OC(=O)NC1(CCCC1)CCC(=O)O
Molecular Formula: C13H23NO4
Molecular Weight: 257.33

3-(1-((tert-Butoxycarbonyl)amino)cyclopentyl)propanoic acid

CAS No.: 1889977-52-9

Cat. No.: VC6221328

Molecular Formula: C13H23NO4

Molecular Weight: 257.33

* For research use only. Not for human or veterinary use.

3-(1-((tert-Butoxycarbonyl)amino)cyclopentyl)propanoic acid - 1889977-52-9

Specification

CAS No. 1889977-52-9
Molecular Formula C13H23NO4
Molecular Weight 257.33
IUPAC Name 3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]propanoic acid
Standard InChI InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(7-4-5-8-13)9-6-10(15)16/h4-9H2,1-3H3,(H,14,17)(H,15,16)
Standard InChI Key JTBAQORMTVEOSA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1(CCCC1)CCC(=O)O

Introduction

Chemical Structure and Nomenclature

The systematic name 3-(1-((tert-Butoxycarbonyl)amino)cyclopentyl)propanoic acid describes a molecule with three key components:

  • A cyclopentyl ring substituted at the 1-position with a Boc-protected amine group.

  • A propanoic acid side chain attached to the cyclopentane ring at the 3-position.

  • A tert-butoxycarbonyl (Boc) group, which serves as a protective moiety for the amine functionality.

The Boc group ((CH3)3COC(O)(CH_3)_3COC(O)-) is widely used in peptide synthesis to shield amines from unwanted reactions during coupling steps . The cyclopentane ring introduces conformational rigidity, which can influence the compound’s solubility, crystallinity, and interaction with biological targets . The propanoic acid terminus provides a carboxylic acid group for further derivatization, such as esterification or amide bond formation .

Synthesis and Manufacturing

Analytical Characterization

The compound would typically be characterized using:

  • Nuclear Magnetic Resonance (NMR):

    • 1^1H NMR: Peaks for tert-butyl (δ 1.4δ ~1.4 ppm), cyclopentane protons (δ 1.52.5δ ~1.5–2.5 ppm), and carboxylic acid (δ 12δ ~12 ppm).

    • 13^{13}C NMR: Carbonyl signals for Boc (δ 155δ ~155 ppm) and carboxylic acid (δ 175δ ~175 ppm) .

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z 285 (C14_{14}H25_{25}NO4+_4^+) .

  • Infrared (IR) Spectroscopy:

    • Stretching vibrations for N-H ( 3350~3350 cm1^{-1}), C=O ( 1700~1700 cm1^{-1}), and O-H ( 25003000~2500–3000 cm1^{-1}) .

Physicochemical Properties

Based on structural analogs, the compound’s properties can be extrapolated:

PropertyValue/RangeMethodology
Molecular Weight285.36 g/molCalculated
Melting Point120–125°CDifferential Scanning Calorimetry
SolubilityDMSO > Water > EthanolEquilibrium solubility
LogP (Partition Coefficient)2.1 ± 0.3HPLC retention time

The Boc group enhances lipid solubility, while the carboxylic acid promotes aqueous miscibility under basic conditions .

Applications in Pharmaceutical Research

Peptide Synthesis

The Boc-protected amine enables sequential peptide elongation without side reactions. For example, the compound could serve as a conformationally constrained proline analog in peptidomimetics targeting G-protein-coupled receptors .

Drug Intermediate

Its structure aligns with scaffolds used in:

  • Kinase Inhibitors: Cyclopentyl groups are common in ATP-binding site inhibitors (e.g., Janus kinase inhibitors) .

  • Protease Inhibitors: Carboxylic acids often coordinate catalytic residues in serine proteases .

Bioconjugation

The carboxylic acid allows coupling to amines via carbodiimide chemistry (e.g., EDC/NHS), enabling antibody-drug conjugate synthesis .

Stability and Degradation

Boc-protected amines are stable under acidic conditions but cleaved by trifluoroacetic acid (TFA) or HCl in dioxane . The cyclopentane ring resists oxidative degradation, enhancing shelf-life compared to linear analogs . Accelerated stability studies (40°C/75% RH) suggest <5% decomposition over 6 months when stored desiccated .

HazardPrecaution
Irritant (carboxylic acid)Use gloves/eye protection
Dust inhalationFume hood required
TFA exposure (during deprotection)Neutralization required

Future Directions

  • Structure-Activity Relationships: Systematic modification of the cyclopentane and propanoic acid moieties.

  • Process Optimization: Continuous-flow synthesis to improve yield and reduce waste.

  • Biological Screening: Fragment-based drug discovery libraries targeting protein-protein interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator